molecular formula C7H12N2O2 B083311 2-cyano-N-(3-methoxypropyl)acetamide CAS No. 15029-45-5

2-cyano-N-(3-methoxypropyl)acetamide

Cat. No. B083311
CAS RN: 15029-45-5
M. Wt: 156.18 g/mol
InChI Key: QWNFSBIGAWBUTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine, involves the treatment of the methyl esters of corresponding acids with aqueous NH4OH, followed by reduction of the amide (Shishkin et al., 2012). Another example includes the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from primary compounds (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of cyanide-containing acetamides often exhibits interesting conformational behavior, as seen in the solvent-dependent (Z)/(E)-isomerism of certain 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Cyanide-containing acetamides participate in various chemical reactions, indicating a rich chemistry that can lead to diverse functionalized compounds. For instance, the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis underscores its versatility as an intermediate for synthesizing novel heterocyclic systems (Gouda et al., 2015).

Physical Properties Analysis

While specific data on 2-cyano-N-(3-methoxypropyl)acetamide is not directly available, related compounds' physical properties, such as solubility, melting points, and crystallinity, often depend on the molecular structure and substitution patterns. For instance, the conformation changes in poly-N5-(3-hydroxypropyl)-L-glutamine indicate how modifications can impact solubility and helicity (Lupu‐Lotan et al., 1965).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3-methoxypropyl)acetamide can be inferred from similar compounds, such as reactivity towards nucleophiles, electrophiles, and its behavior under various conditions (e.g., acidic, basic, oxidative). The study on 2-dimethoxymethyl-3-methoxypropionitrile's reaction with acetamidine highlights a novel reaction pathway, demonstrating the complex reactivity that cyanide-containing acetamides can exhibit (Nishino et al., 1972).

Scientific Research Applications

Environmental Science and Contaminant Analysis

Artificial sweeteners, including compounds structurally related to 2-cyano-N-(3-methoxypropyl)acetamide, have been identified as emerging environmental contaminants. Research has focused on their presence in wastewater and potential as water quality markers due to their stability through water treatment processes. Studies like those conducted by Lange, Scheurer, and Brauch (2012) provide analytical methods for detecting such compounds in aquatic environments, underscoring the environmental impact and persistence of synthetic organic compounds, including acetamide derivatives, in water systems (Lange et al., 2012).

Pharmacological Synthesis and Activity

The pharmacological activities of acetamide derivatives, as seen in paeonol derivatives and other pharmacologically active molecules, are areas of active research. Studies like those by Wang et al. (2020) delve into the structural modification of such compounds to explore and enhance their antibacterial, anti-inflammatory, and antioxidant effects (Wang et al., 2020). This area of study highlights the potential for 2-cyano-N-(3-methoxypropyl)acetamide and similar compounds in developing new therapeutic agents.

Synthetic Chemistry and Material Science

In synthetic chemistry, compounds like 2-cyano-N-(3-methoxypropyl)acetamide serve as intermediates and reactants in the synthesis of complex molecules. Research on synthetic strategies and pharmacology of related heterocyclic compounds, as reviewed by Ghosh et al. (2015), showcases the diversity and significance of cyanopyridine derivatives in medicinal chemistry, suggesting similar potential applications for acetamide derivatives in the synthesis of biologically active molecules (Ghosh et al., 2015).

Safety And Hazards

The safety information for 2-cyano-N-(3-methoxypropyl)acetamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyano-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFSBIGAWBUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367977
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methoxypropyl)acetamide

CAS RN

15029-45-5
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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